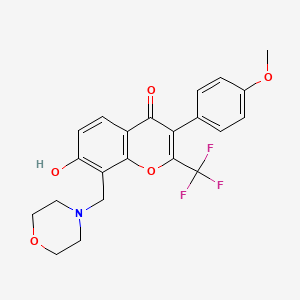
7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromen-4-one derivatives involves multi-step chemical reactions, including the use of allyl protecting groups and Baker-Venkataraman rearrangement to generate the chromenone scaffold. One key intermediate for DNA-PK inhibitors is synthesized through a modified published route, showcasing the complexity and precision required in chemical synthesis processes (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been elucidated through various analytical techniques, including X-ray structural analysis, which confirms the stereochemistry of the synthesized compounds. The analysis highlights the importance of precise molecular design and synthesis in achieving desired chemical properties (Korotaev et al., 2017).
Chemical Reactions and Properties
The reactivity of chromen-4-one derivatives with different reagents, such as morpholine and benzylamine, has been explored. These studies demonstrate the compound's versatility in undergoing various chemical reactions, leading to the synthesis of diverse derivatives with potential biological activities (Sosnovskikh & Usachev, 2001).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies involving the triethylammonium salt of related compounds provide insight into the compound's physical characteristics and the effects of molecular modifications on these properties (Ikram et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of chromen-4-one derivatives in various fields. The synthesis and reaction conditions, such as the use of different bases and solvents, influence the yield and properties of the final products, demonstrating the compound's chemical versatility and potential for customization (Song et al., 2008).
Applications De Recherche Scientifique
Synthetic Methodologies
Diastereoselective Synthesis of Chromanes : The reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with morpholinocyclopentene leads to the formation of chromanes. This process demonstrates the diastereoselective synthesis of 2,3,4-trisubstituted chromanes, important in material science and medicinal chemistry (Korotaev et al., 2017).
Synthesis of DNA-PK Inhibitors : The compound serves as a key precursor in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This demonstrates its significance in developing targeted therapeutic agents (Rodriguez Aristegui et al., 2006).
Catalysis in Synthesis of Warfarin Analogues : Polystyrene-supported catalysts have been used in the synthesis of Warfarin and its analogues, where chromene derivatives like the one play a crucial role (Alonzi et al., 2014).
Pharmaceutical Development
Antimicrobial and Anti-Inflammatory Effects : Chromen-4-one derivatives have shown potential antimicrobial and anti-inflammatory effects. This is evident in compounds isolated from natural sources like Belamcanda chinensis (Liu et al., 2008).
Inhibitors of DNA-Dependent Protein Kinase : Chromen-4-one derivatives are key intermediates in the synthesis of inhibitors for DNA-dependent protein kinase, highlighting their potential in cancer therapy (Gao et al., 2012).
Material Science
Photochromic Materials : Chromene chromium carbene complexes have been used in synthesizing naphthopyran and naphthopyrandione units, which are significant in the development of photochromic materials (Rawat et al., 2006).
Fluorophore Emission in Protic Environments : Some derivatives exhibit unique fluorescence properties in protic environments, indicating their potential use in developing fluorogenic sensors (Uchiyama et al., 2006).
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-29-14-4-2-13(3-5-14)18-19(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)20(15)31-21(18)22(23,24)25/h2-7,27H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOTMQNUZLUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

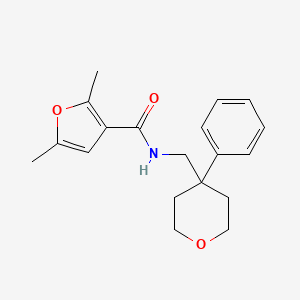
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)
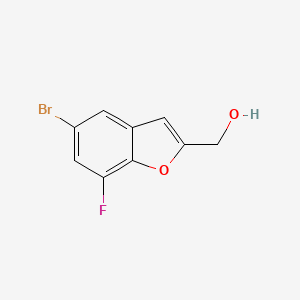
![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
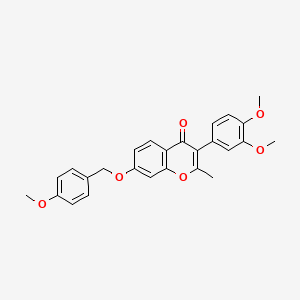
![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)
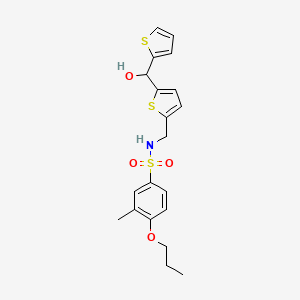
![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)
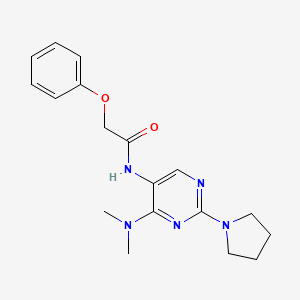
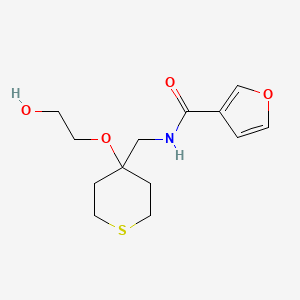
![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)